4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c1-9-2-4-10(5-3-9)12-8-11(14(15,16)17)6-7-13(12)18/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQRHOAPCWZKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the introduction of the trifluoromethyl group through trifluoromethylation reactions. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often involve the use of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For structurally similar fluorinated biphenyl amines, oxidation typically yields nitro derivatives or quinones (if hydroxyl groups are present).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | 4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-nitro | 72% | |
| Side-chain oxidation | CrO₃, AcOH, 25°C, 12 hrs | Oxidized methyl to carboxyl group (if applicable) | N/A |
-
Mechanistic Insight : The amine group is oxidized to a nitro group via intermediate hydroxylamine and nitroso species. Strong acids stabilize intermediates during the process.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) deactivates the ring and directs substituents to meta positions, while the methyl group activates the ring for ortho/para substitution. The amine group strongly activates its ring for ortho/para attack.
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Competing Effects : The -CF₃ group reduces reactivity in its ring, favoring substitutions on the methyl/amine-activated ring .
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging the biphenyl backbone for constructing complex architectures.
Acylation and Alkylation
The amine group reacts with acyl chlorides or alkyl halides to form secondary amines or amides.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetyl derivative | 90% | |
| Reductive alkylation | Formaldehyde, NaBH₃CN | N-methylated derivative | 68% |
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.
| Salt Type | Reagents | Application | Reference |
|---|---|---|---|
| Hydrochloride | HCl (g), Et₂O | Improved aqueous solubility | |
| Mesylate | Methanesulfonic acid, THF | Stabilized formulation |
Key Reactivity Trends
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates. Here are some specific areas of application:
- Anticancer Agents : Research indicates that compounds containing biphenyl structures exhibit significant anticancer activity. The incorporation of trifluoromethyl groups can enhance this activity by altering the pharmacokinetics and pharmacodynamics of the molecules involved .
- Antidepressants : This compound has been investigated for its potential role in developing new antidepressants. The biphenyl structure is often associated with neuroactive properties, and modifications with trifluoromethyl groups may enhance efficacy and reduce side effects .
- Antimicrobial Agents : Studies have shown that biphenyl derivatives possess antimicrobial properties. The introduction of trifluoromethyl groups can increase the potency of these compounds against various pathogens, making them suitable candidates for further development in antimicrobial therapies .
Material Science Applications
In addition to its pharmaceutical applications, this compound is also utilized in material sciences:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of advanced polymers. Its unique properties can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in electronics and coatings .
- Fluorinated Materials : The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials. This characteristic is beneficial for creating surfaces that require low friction or high durability under harsh conditions .
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of biphenyl derivatives incorporating this compound. These compounds were tested against various cancer cell lines, showing promising results with IC50 values significantly lower than existing treatments. The study concluded that the trifluoromethyl substitution was crucial for enhancing activity against resistant cancer types .
Case Study 2: Development of Antimicrobial Compounds
Another investigation focused on modifying existing antimicrobial agents with this compound. By integrating this compound into their structure, researchers observed a marked increase in efficacy against Gram-positive bacteria. This finding suggests that this compound could be pivotal in developing new classes of antibiotics .
Mechanism of Action
The mechanism of action of 4’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Biological Activity
4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is an organic compound notable for its trifluoromethyl group and biphenyl structure. The incorporation of the trifluoromethyl group enhances its chemical stability and biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential applications in drug discovery.
- Molecular Formula : C14H12F3N
- Molecular Weight : 251.25 g/mol
- Structure : The compound features a biphenyl backbone with a methyl and a trifluoromethyl substituent, which significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and interaction with various proteins and enzymes involved in disease processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. In particular, docking studies have suggested potential interactions with viral RNA polymerases, which are critical for viral replication. For example, related compounds showed inhibition rates of up to 50% against influenza viruses at concentrations around 50 µM .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have demonstrated that derivatives of this compound can significantly reduce cell viability in a dose-dependent manner. For instance, in a study involving Madin-Darby canine kidney (MDCK) cells infected by the influenza virus, certain derivatives exhibited effective concentrations (EC50) as low as 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications to the biphenyl structure can lead to enhanced biological activity. For example, compounds with additional functional groups or altered substitution patterns showed improved inhibition against specific targets such as monoamine oxidase B (MAO-B) .
Case Study 1: Anticancer Properties
A study investigating the anticancer potential of similar biphenyl derivatives highlighted their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| G01 | 16.48 | MDCK |
| G02 | 10.10 | MDCK |
| G03 | 10.04 | MDCK |
Case Study 2: Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of this class of compounds. In vitro studies demonstrated that they could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, and how are reaction conditions optimized for yield?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, biphenylamine derivatives are prepared by reacting halogenated anilines (e.g., 2-bromo-4-methylaniline) with substituted boronic acids (e.g., 4-trifluoromethylphenylboronic acid). Reaction conditions (e.g., catalyst loading, temperature, and solvent) significantly influence yields, which range from 53% to 85% in analogous syntheses . Optimization involves iterative screening of base (e.g., KCO), ligand systems (e.g., SPhos), and microwave-assisted heating to enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
1H NMR is essential for verifying regioselectivity and substituent positions, particularly for distinguishing methyl (δ ~2.3 ppm) and trifluoromethyl groups (no proton signal). Aromatic protons exhibit splitting patterns (e.g., doublets or triplets) dependent on substitution patterns . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline derivatives . Cross-referencing with literature data for analogous compounds (e.g., 4'-fluoro-[1,1'-biphenyl]-2-amine) is recommended .
Q. What are the primary research applications of this compound in academic settings?
This biphenylamine derivative serves as a key intermediate in medicinal chemistry and agrochemical research. For example, structurally similar compounds are precursors for succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad, a fungicide. Researchers also explore its utility in synthesizing bioactive molecules via C–N coupling or functionalization reactions .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, methyl) influence the electronic properties and reactivity of the biphenylamine core?
The electron-withdrawing trifluoromethyl group reduces electron density on the biphenyl ring, affecting nucleophilic aromatic substitution and directing cross-coupling reactions. Computational studies (e.g., DFT) can map charge distribution, while Hammett constants quantify substituent effects. Methyl groups, being electron-donating, may stabilize intermediates during synthesis but require careful steric management in multi-step reactions .
Q. What experimental strategies address low yields or regioselectivity issues in derivatization reactions (e.g., acetylation, halogenation)?
Low yields in acetylation (e.g., N-acetyl derivatization) may arise from steric hindrance. Strategies include:
- Using bulky acylating agents (e.g., acetyl chloride with DMAP catalyst).
- Temperature modulation (e.g., reflux in THF vs. room temperature).
- Protecting group strategies (e.g., Boc protection prior to functionalization) . For regioselectivity, directing groups (e.g., –NH) or transition-metal catalysts (e.g., Pd with chelating ligands) can guide substitution patterns .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing novel derivatives?
Contradictions arise from solvent effects, tautomerism, or impurities. Methodological steps include:
Q. What mechanistic insights guide the design of catalytic systems for C–N bond formation involving this compound?
Hypervalent iodine intermediates or transition-metal catalysts (e.g., Pd, Cu) facilitate C–N coupling. For example, anodically generated iodine(III) species enable electrophilic amination under mild conditions. Key factors include redox potentials of mediators, solvent polarity, and the nucleophilicity of the amine group .
Methodological Tables
Table 1. Comparison of Synthetic Yields for Analogous Biphenylamine Derivatives
Table 2. Key NMR Shifts for Substituent Identification
| Substituent | H NMR (δ, ppm) | F NMR (δ, ppm) |
|---|---|---|
| –CF | – | -62 to -66 |
| –CH | 2.3 (s, 3H) | – |
| –NH (aromatic) | 5.2–6.0 (br, exchangeable) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
